![molecular formula C12H8ClFO2S B12829918 6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonyl chloride group and a fluorine atom attached to the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group and the fluorine atom onto the biphenyl scaffold. One common method is the electrophilic aromatic substitution reaction, where the biphenyl compound is treated with sulfonyl chloride reagents in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the biphenyl core.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and extended biphenyl compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins, enzymes, or other biological targets. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
6-Iodo-[1,1’-biphenyl]-3-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride imparts unique properties, such as increased electronegativity and stability, compared to its halogenated counterparts. This makes it particularly useful in applications requiring high reactivity and stability .
Propiedades
Fórmula molecular |
C12H8ClFO2S |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-fluoro-3-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
MEXPYBUYTLKPFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



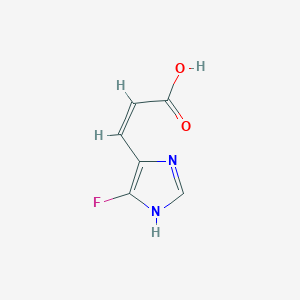
![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
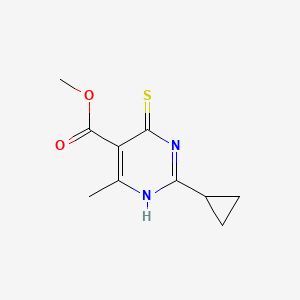
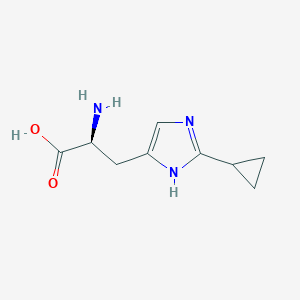
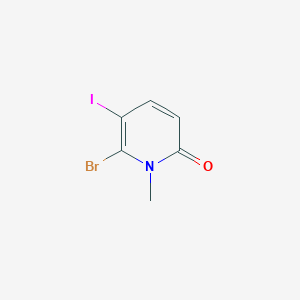
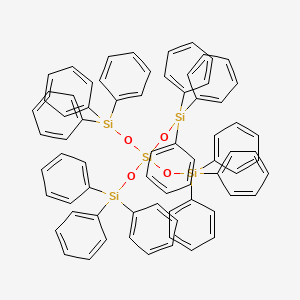
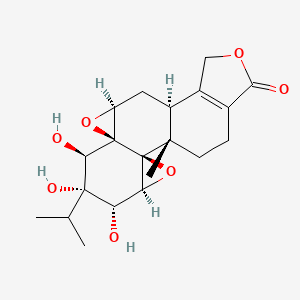
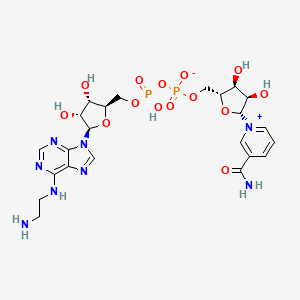
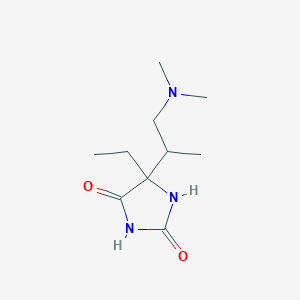
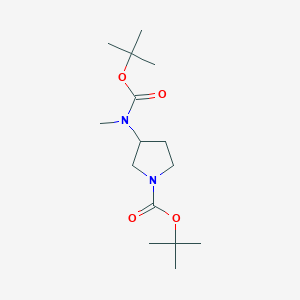
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)
